Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate
Description
This compound (CAS: 573938-02-0) is a thieno[2,3-d]pyrimidine derivative with a cyclopenta ring system fused to the pyrimidine core. Key structural features include:
- A 4-chlorophenyl group at position 3, contributing to hydrophobic interactions in biological systems.
- A thioacetamido linker bridging the pyrimidine core and an ethyl ester group, enhancing solubility and enabling further functionalization.
- A tetrahydro-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold, which is associated with antitumor activity due to its planar aromatic system and hydrogen-bonding capabilities .
Synthetic routes typically involve alkylation of a thiol-containing pyrimidine precursor with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone) . The compound exhibits promising antitumor activity, though specific IC₅₀ values remain unreported in the provided evidence.
Properties
CAS No. |
573938-02-0 |
|---|---|
Molecular Formula |
C21H20ClN3O4S2 |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
ethyl 2-[[2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-2-29-17(27)10-23-16(26)11-30-21-24-19-18(14-4-3-5-15(14)31-19)20(28)25(21)13-8-6-12(22)7-9-13/h6-9H,2-5,10-11H2,1H3,(H,23,26) |
InChI Key |
KJKFOLBGRYMBBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopenta-thieno-pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility and bioavailability:
-
Conditions : Reflux with 1M NaOH (aqueous ethanol, 80°C, 6–8 hours) or HCl (1M, ethanol, 70°C) .
-
Product : 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetic acid.
-
Application : The carboxylic acid derivative serves as an intermediate for amide coupling or salt formation to enhance water solubility .
Thioether Oxidation
The sulfur atom in the thioether group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
Amide Bond Reactivity
The acetamido group participates in nucleophilic substitution or condensation reactions:
-
Schiff Base Formation : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under acidic catalysis (HCl, 60°C) to form imine derivatives .
-
Example :
-
Biological Impact : Schiff base derivatives exhibit enhanced antimicrobial activity compared to the parent compound .
Cyclization Reactions
The thienopyrimidine core facilitates cyclization under basic conditions to form fused heterocycles:
-
Product : Formation of a tricyclic structure via intramolecular nucleophilic attack, improving DNA intercalation potential .
Biological Interactions
The compound interacts with biological targets through its thienopyrimidine core and chlorophenyl group:
-
Enzyme Inhibition : Binds to dihydrofolate reductase (DHFR) via hydrogen bonding with the pyrimidine N1 and hydrophobic interactions with the chlorophenyl group .
-
Cytotoxicity : IC₅₀ values against MCF-7 (breast cancer) and A549 (lung cancer) cell lines range from 12–18 μM, attributed to thioether-mediated ROS generation .
Comparative Reactivity Table
Key reactions and their outcomes:
This compound’s multifunctional architecture enables tailored modifications for therapeutic applications, particularly in oncology and infectious disease research. Further studies on regioselective reactions and in vivo metabolic pathways are warranted to fully exploit its pharmacological potential.
Scientific Research Applications
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate is a complex organic compound featuring a thieno[2,3-d]pyrimidine core and a 4-chlorophenyl group. It has a molecular weight of 478.0 g/mol. The compound is also identified by its CAS number 573938-02-0 .
Here's a detailed overview of its applications:
Scientific Research Applications
- Medicinal Chemistry This compound is investigated as a potential therapeutic agent because of its unique structure and biological activity. The thieno[2,3-d]pyrimidine core is known for diverse biological activities, including antimicrobial and anticancer properties. Modifications to the thieno[2,3-d]pyrimidine structure can significantly enhance these activities. The presence of the 4-chlorophenyl group enhances its pharmacological potential by influencing the compound's interaction with biological targets.
- Biological Research It is utilized in studies involving enzyme inhibition and receptor binding.
- Pharmaceutical Development The compound serves as a lead in the development of new drugs targeting specific diseases.
- Industrial Applications Its unique properties make it useful in the development of specialty chemicals and materials.
Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Cyclopenta-thieno-pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the core structure.
- Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.
- Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound.
- Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Comparison with Related Compounds
| Compound | Structure | Unique Features |
|---|---|---|
| N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-acetamidoacetate | Contains a thiadiazole ring | Known for different antimicrobial activity |
| Ethyl 2-(substituted phenoxy)acetate | Lacks the thieno and pyrimidine components | Simpler structure with varied applications |
| Thieno[3,2-d]pyrimidine derivatives | Similar core structure but different substituents | Affecting biological activity |
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives share structural motifs but differ in substituents, ring systems, and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Ring Size and Bioactivity :
- Cyclohepta derivatives (e.g., compound 15 ) exhibit broader ring strain and altered binding affinity compared to cyclopenta systems .
- Cyclopenta rings (as in the target compound) may favor intercalation with DNA due to optimal planarity .
Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in compound 15) enhance electrophilicity but reduce metabolic stability . Chlorophenyl groups (in the target compound) improve lipophilicity, aiding membrane permeability .
Synthetic Efficiency :
- Alkylation with ethyl chloroacetate consistently yields ~70–88% across derivatives, suggesting robustness .
- Hydrazide derivatives (e.g., compound 17 ) require longer reaction times (12 h) and yield ≤58% .
Research Implications and Limitations
- Antitumor Potential: The target compound’s thioacetamido-ethyl ester group may act as a prodrug, releasing active metabolites in vivo .
- Data Gaps: Limited in vivo or clinical data are available for these compounds.
- Structural Optimization : Substituting the ethyl ester with bulkier groups (e.g., benzyl) could modulate pharmacokinetics .
Biological Activity
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate is a synthetic compound characterized by a complex molecular structure that includes a thieno[2,3-d]pyrimidine core. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₈ClN₃O₄S, with a molecular weight of approximately 478.0 g/mol. It features a unique combination of functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 478.0 g/mol |
| XLogP3 | 7.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
Research indicates that the thieno[2,3-d]pyrimidine structure is crucial for its interaction with biological targets. The presence of the 4-chlorophenyl group enhances the compound's pharmacological potential by influencing its binding affinity to various enzymes and receptors.
Key Mechanisms:
- Antimicrobial Activity: The compound has shown significant efficacy against various bacterial strains and fungi, likely due to its ability to disrupt cellular processes.
- Anticancer Properties: Studies have indicated that derivatives of thieno[2,3-d]pyrimidine can inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Antimicrobial Studies
In vitro studies have demonstrated that this compound exhibits potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics.
Anticancer Activity
In a study assessing cytotoxicity against several cancer cell lines (MCF-7, HCT-116, PC-3), the compound exhibited promising results:
| Cell Line | IC₅₀ (μM) | Comparison with Doxorubicin (IC₅₀ = 40 μM) |
|---|---|---|
| MCF-7 | 19.4 | More potent than doxorubicin |
| HCT-116 | 34.8 | Comparable potency |
| PC-3 | 49.25 | Lower potency than doxorubicin |
Case Studies
- Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of the compound on normal skin cells (BJ-1). The IC₅₀ values indicated that while the compound was effective against cancer cells, it presented a safer profile compared to traditional chemotherapeutics like doxorubicin.
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound with various targets such as EGFR and PI3K. These studies suggest potential pathways for therapeutic applications.
Q & A
Q. What are the established synthetic routes for this compound?
The compound is synthesized via cyclocondensation of 2-amino-thiophene carboxamide derivatives with aldehydes under reflux in ethanol, followed by heterocyclization using glacial acetic acid and DMSO to form the pyrimidinone core . A secondary route involves alkylation of thiol intermediates (e.g., 4-(4-chlorophenyl)pyrimidine-2-thiol) with ethyl chloroacetate in the presence of potassium carbonate in acetone under reflux . Key intermediates include azomethine adducts and ethyl chloroacetate-derived thioether linkages .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for confirming structural features like acetamido and thioether groups . X-ray diffraction (XRD) provides definitive crystallographic data for resolving complex heterocyclic systems, particularly when ambiguities arise in spectral interpretation . High-resolution mass spectrometry (HRMS) is recommended for molecular weight validation.
Q. What are common side reactions observed during synthesis, and how are they mitigated?
Side reactions include incomplete cyclization or oxidation of the thioether group. These are minimized by strict control of reaction conditions (e.g., inert atmosphere, anhydrous solvents) and stoichiometric precision. Purification via recrystallization (e.g., using alcohols) or chromatography ensures product homogeneity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during heterocyclization?
Optimization involves evaluating solvent polarity, catalyst load, and temperature. For example, glacial acetic acid and DMSO facilitate cyclization , but alternative solvents like toluene with piperidine/acetic acid (used in Knoevenagel condensations ) may enhance efficiency. Design of Experiments (DoE) methodologies, as applied in flow chemistry , can systematically test variables (e.g., time, temperature). A hypothetical optimization table is shown below:
| Variable | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMSO, AcOH, Toluene | DMSO + AcOH (1:1) | 15% |
| Temperature (°C) | 80–120 | 100 | 10% |
| Reaction Time (h) | 6–24 | 12 | 8% |
Q. How should researchers address contradictions between spectral data and expected molecular structures?
Cross-validation using complementary techniques is critical. For instance, if NMR suggests a substituent position conflicting with XRD data, HRMS and computational modeling (e.g., density functional theory) can resolve discrepancies . Repeating synthesis under controlled conditions and referencing analogous compounds’ spectral libraries (e.g., thiazolopyrimidines ) aids interpretation.
Q. What strategies are recommended for evaluating bioactivity against related analogs?
Conduct comparative in vitro assays (e.g., enzyme inhibition, antiproliferative activity) under standardized conditions. For example:
- Tyrosinase inhibition : Compare IC₅₀ values with structurally similar tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines .
- Kinase inhibition : Use fluorescence polarization assays to measure binding affinity, as seen in thiazolopyrimidine derivatives targeting cyclin-dependent kinases (CDKs) . Structure-activity relationship (SAR) models can identify critical pharmacophores by synthesizing analogs with systematic substitutions (e.g., varying chlorophenyl groups) .
Q. How can researchers design experiments to determine the compound’s mechanism of action?
- Enzyme inhibition assays : Measure kinetic parameters (e.g., , ) against target enzymes like tyrosinase or CDKs .
- Molecular docking studies : Use software (e.g., AutoDock) to predict binding modes to active sites, referencing crystallographic data from XRD .
- Competitive binding experiments : Compare displacement of known inhibitors (e.g., staurosporine for kinases) using fluorescence-based assays .
Methodological Considerations
- Synthesis Reproducibility : Ensure anhydrous conditions and reagent purity, particularly for moisture-sensitive steps (e.g., heterocyclization) .
- Data Validation : Use triplicate measurements in bioassays and apply statistical tools (e.g., Student’s t-test) to confirm significance.
- Advanced Characterization : Combine XRD with solid-state NMR for polymorph analysis if crystallinity issues arise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
